7,8-Difluoro-1,2,3,4-tetrahydroquinoline

CAS No.: 1249025-43-1

Cat. No.: VC3416479

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249025-43-1 |

|---|---|

| Molecular Formula | C9H9F2N |

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | 7,8-difluoro-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C9H9F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |

| Standard InChI Key | DOVUSZPEUZJCIS-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C(=C(C=C2)F)F)NC1 |

| Canonical SMILES | C1CC2=C(C(=C(C=C2)F)F)NC1 |

Introduction

Chemical Structure and Properties

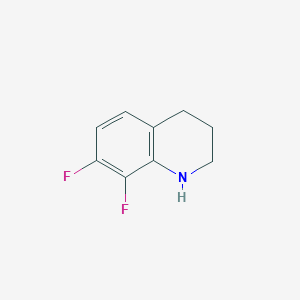

7,8-Difluoro-1,2,3,4-tetrahydroquinoline possesses a bicyclic structure consisting of a benzene ring fused with a partially saturated nitrogen-containing six-membered ring. The compound is characterized by the presence of two fluorine atoms at positions 7 and 8 of the quinoline framework. The key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline

| Property | Value |

|---|---|

| Chemical Name | 7,8-Difluoro-1,2,3,4-tetrahydroquinoline |

| CAS Number | 1249025-43-1 |

| Molecular Formula | C₉H₉F₂N |

| Molecular Weight | 169.17 g/mol |

| InChI Key | DOVUSZPEUZJCIS-UHFFFAOYSA-N |

| SMILES Notation | FC1=C(F)C=CC2=C1NCCC2 |

| Physical State | Yellow to light brown solid |

| Purity (Commercial) | ≥95% |

The chemical structure features a secondary amine (NH) group at position 1, which serves as a potential site for modification and functionalization. The presence of fluorine atoms at positions 7 and 8 significantly affects the electronic properties of the aromatic ring, resulting in altered reactivity patterns compared to non-fluorinated analogs .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 7,8-difluoro-1,2,3,4-tetrahydroquinoline and related fluorinated tetrahydroquinolines. The most common approaches include:

Reduction of 7,8-Difluoroquinoline

One of the primary methods for synthesizing 7,8-difluoro-1,2,3,4-tetrahydroquinoline involves the selective reduction of 7,8-difluoroquinoline. This approach typically utilizes metal catalysts such as palladium, platinum, or nickel under hydrogen pressure to reduce the pyridine ring while leaving the benzene ring intact .

Cyclization of Fluorinated Precursors

Another synthetic approach involves the cyclization of appropriately fluorinated aniline derivatives. This method begins with fluorinated anilines that undergo N-alkylation followed by cyclization to form the tetrahydroquinoline structure .

Late-Stage Fluorination

An alternative strategy involves the late-stage fluorination of tetrahydroquinoline scaffolds. This approach is particularly useful when selective functionalization is required and typically employs electrophilic or nucleophilic fluorinating agents to introduce fluorine atoms at specific positions .

For the specific synthesis of 7,8-difluoro-1,2,3,4-tetrahydroquinoline, a patent (CN104447543A) describes a related synthetic pathway for fluorinated quinolines that could be adapted. The synthesis may proceed through bromination of 7,8-difluoro-quinoline with N-bromosuccinimide in acetic acid at elevated temperatures, followed by reduction of the resulting 3-bromo-7,8-difluoroquinoline .

Applications and Biological Activity

Pharmaceutical Research

7,8-Difluoro-1,2,3,4-tetrahydroquinoline has significant potential in pharmaceutical research due to the beneficial properties imparted by the fluorine substituents. Fluorinated compounds often exhibit enhanced metabolic stability, improved lipophilicity, and increased binding affinity to target proteins .

Research indicates that fluorinated tetrahydroquinolines possess various biological activities that make them valuable scaffolds for drug development. These activities include:

-

Potential antimicrobial properties

-

Enzyme inhibition capabilities

-

Receptor modulation

-

Potential antitumor activity

The compound serves primarily as a building block or intermediate in the synthesis of more complex bioactive molecules with enhanced pharmacological properties .

Structure-Activity Relationship Studies

The specific fluorination pattern in 7,8-difluoro-1,2,3,4-tetrahydroquinoline creates unique electronic properties that can influence its interaction with biological targets. Researchers use this compound in structure-activity relationship (SAR) studies to understand how fluorine substituents affect biological activity, which helps in the rational design of more effective drug candidates .

| Safety Parameter | Classification/Recommendation |

|---|---|

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection |

| First Aid Measures | P302+P352: IF ON SKIN: Wash with plenty of soap and water P304+P340: IF INHALED: Remove to fresh air and keep at rest P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up |

Proper personal protective equipment (PPE) including gloves, laboratory coat, and eye protection should be used when handling this compound. It should be stored in a cool, dry place and used only for research and development purposes by qualified individuals .

Comparative Analysis with Related Compounds

7,8-Difluoro-1,2,3,4-tetrahydroquinoline belongs to a broader family of fluorinated tetrahydroquinolines that differ in their substitution patterns. Comparing this compound with related structures provides insights into how position and number of fluorine substituents affect chemical and biological properties.

Table 3: Comparison of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline with Related Compounds

| Compound | CAS Number | Molecular Weight | Key Structural Differences | Distinctive Properties |

|---|---|---|---|---|

| 7,8-Difluoro-1,2,3,4-tetrahydroquinoline | 1249025-43-1 | 169.17 g/mol | Two fluorine atoms at positions 7 and 8 | Enhanced metabolic stability |

| 5,6-Difluoro-1,2,3,4-tetrahydroquinoline | 1785623-11-1 | 169.17 g/mol | Two fluorine atoms at positions 5 and 6 | Different electronic distribution affecting reactivity |

| 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | 939758-78-8 | 169.17 g/mol | Two fluorine atoms at positions 5 and 7 | Different dipole moment and hydrogen bonding patterns |

| 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol | N/A | 185.17 g/mol | Additional hydroxyl group at position 3 | Increased hydrophilicity and hydrogen bonding capability |

The position of fluorine substituents significantly affects the electronic properties of the molecule, which in turn influences its chemical reactivity and biological interactions. The 7,8-difluoro substitution pattern creates a unique electronic environment that distinguishes this compound from its isomers .

Research Findings and Current Developments

Current research on 7,8-difluoro-1,2,3,4-tetrahydroquinoline and related compounds focuses on several key areas:

Medicinal Chemistry Applications

Researchers are exploring the potential of 7,8-difluoro-1,2,3,4-tetrahydroquinoline as a scaffold for developing novel pharmaceutical agents. The compound's fluorination pattern provides beneficial properties for drug development, including enhanced metabolic stability and membrane permeability .

Synthesis Methodology Advancements

Ongoing research aims to develop more efficient and selective methods for synthesizing fluorinated tetrahydroquinolines. Recent work has focused on regioselective approaches to introduce fluorine atoms at specific positions of the tetrahydroquinoline core, which is particularly relevant for the synthesis of 7,8-difluoro-1,2,3,4-tetrahydroquinoline .

A study published in Heterocycles journal described a regioselective preparation of fluorinated tetrahydroquinolines using a deoxyfluorination strategy. This method involves the cyclization of catecholamines bearing an N-protecting group followed by deoxyfluorination, with the nature of the N-protecting group significantly affecting the regioselectivity of the deoxyfluorination reaction .

Structure-Property Relationships

Research on the structure-property relationships of fluorinated tetrahydroquinolines provides insights into how fluorine substitution affects physical, chemical, and biological properties. These studies help predict the behavior of 7,8-difluoro-1,2,3,4-tetrahydroquinoline in various applications and guide the design of related compounds with optimized properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume